2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide
Description
2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6, and a 4-methylcyclohexyl group attached to the nitrogen atom of the amide functional group
Properties
IUPAC Name |
2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-11-5-7-15(8-6-11)18-17(19)16-13(3)9-12(2)10-14(16)4/h9-11,15H,5-8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYVHVUBNWVOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide typically involves the following steps:
Condensation Reaction: The 2,4,6-trimethylbenzoic acid is then reacted with 4-methylcyclohexylamine under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The amide functional group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the amide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of 2,4,6-trimethylbenzoic acid derivatives.
Reduction: Formation of 2,4,6-trimethyl-N-(4-methylcyclohexyl)aniline.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-N-phenylbenzenamine: Similar structure but with a phenyl group instead of a 4-methylcyclohexyl group.
2,4,6-trimethylbenzoic acid: Precursor in the synthesis of 2,4,6-trimethyl-N-(4-methylcyclohexyl)benzamide.
Uniqueness
This compound is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties compared to other benzamides. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
